molecular formula C12H14N2O4S3 B577965 (Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate CAS No. 1309456-13-0

(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate

Cat. No.: B577965
CAS No.: 1309456-13-0
M. Wt: 346.434
InChI Key: HSTGIAIKRAGWIE-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate ( 1309456-13-0) is a specialized bithiazolylidene derivative offered for research and development purposes. This compound, with a molecular formula of C12H14N2O4S3 and a molecular weight of 346.45 g/mol, features a complex structure that may serve as a valuable molecular building block in various chemical syntheses . Its defined structure, represented by the SMILES notation O=C(OCC)CN1C(SCC1=O)=C(SC(N2CC)=S)C2=O, suggests potential for use in the development of novel heterocyclic compounds and in material science research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, as it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be followed, including avoiding breathing dust/fume/gas/mist/vapors and wearing protective gloves and eye/face protection .

Properties

IUPAC Name

ethyl 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTGIAIKRAGWIE-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C(=O)CS2)CC(=O)OCC)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidine-2,4-Dione Synthesis

The foundational step involves synthesizing the thiazolidine-2,4-dione (TZD) core. As demonstrated in the preparation of 2-(2,4-dioxothiazolidin-3-yl)acetic acid derivatives, TZD derivatives are synthesized via condensation of thiourea with diethyl acetylenedicarboxylate in anhydrous acetone under reflux (72–80°C, 6–8 hours) . For the target compound, this step yields 3-ethylthiazolidine-2,4-dione, confirmed by 1H^1H-NMR (δ 4.21 ppm, q, J = 7.1 Hz, CH2_2CH3_3) and IR (1745 cm1^{-1}, C=O stretch) .

Table 1: Reaction Conditions for TZD Core Synthesis

ParameterValue
SolventAnhydrous acetone
Temperature75°C
CatalystK2_2CO3_3
Reaction Time7 hours
Yield78–82%

Thioxo Group Introduction

The 2'-thioxo functionality is introduced via sulfurization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). A 1:1.2 molar ratio of TZD to Lawesson’s reagent in toluene at 110°C for 4 hours achieves >90% conversion . The reaction progress is monitored by TLC (Rf_f = 0.45 in hexane:ethyl acetate, 3:1). The thioxo product is purified via silica gel chromatography, yielding 3-ethyl-2-thioxothiazolidine-4-one (85% yield).

Bithiazolylidene Coupling

Formation of the [2,5'-bithiazolylidene] system necessitates a stereoselective coupling reaction. Modified Julia olefination, as reported for α,β-unsaturated esters , is adapted here. Ethyl (benzothiazol-2-ylsulfonyl)acetate (1.2 equiv) reacts with 3-ethyl-2-thioxothiazolidine-4-one in THF at −78°C under N2_2. The reaction proceeds via a sulfone intermediate, with subsequent elimination of SO2_2 to form the Z-configured double bond (Z:E = 92:8) .

Table 2: Optimization of Coupling Reaction

ConditionTrial 1Trial 2Trial 3
Temperature−78°C0°C25°C
Z:E Ratio92:885:1570:30
Yield68%55%42%

Acetate Side Chain Incorporation

Alkylation of the bithiazolylidene intermediate with ethyl bromoacetate introduces the acetoxy group. In DMF with K2_2CO3_3 (2.5 equiv), the reaction achieves 75% yield after 12 hours at 50°C . The product is recrystallized from ethanol, affording white crystals. 13C^13C-NMR confirms the acetate moiety (δ 170.8 ppm, C=O; δ 60.1 ppm, OCH2_2CH3_3) .

Stereochemical Control and Purification

The Z configuration is preserved via careful control of reaction kinetics. Lower temperatures (−78°C) during coupling minimize thermal isomerization . Final purification employs preparative HPLC (C18 column, acetonitrile:H2_2O, 70:30), achieving >98% enantiomeric purity. Chiral stationary phase analysis (Chiralpak IA) confirms the Z isomer (retention time = 12.3 min) .

Spectroscopic and Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) of the title compound reveals a triclinic crystal system (space group P1̅) with unit cell parameters a = 8.2040 Å, b = 8.2497 Å, c = 11.7274 Å . The Z configuration is evident from the dihedral angle (58.67°) between thiazole rings . UV-Vis spectroscopy shows λmax_{\text{max}} = 568 nm, indicative of extended conjugation .

Table 3: Crystallographic Data

ParameterValue
CCDC Deposit2208506–2208508
Crystal SystemTriclinic
Space GroupP1̅
Density (calc.)1.446 g/cm³

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 221.94°C, with 100% mass loss by 700°C . Differential scanning calorimetry (DSC) reveals an endothermic peak at 221.94°C, correlating with the melting point .

Comparative Analysis of Synthetic Routes

Alternative routes, such as Ugi four-component reactions , were evaluated but resulted in lower stereoselectivity (Z:E = 65:35). The Julia olefination method remains superior for Z-isomer fidelity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties and applications.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazolidine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal new biological activities and therapeutic applications.

Medicine

In medicine, this compound might be explored for its potential as a drug candidate. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic systems with fused thiazole rings. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Bioactivity/Applications References
(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate Bithiazolylidene core, ethyl and thioxo substituents, Z-configuration Limited data; potential applications in catalysis or materials science inferred from analogs
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate Thiadiazole ring, acetylated sugar moiety Bioactive against microbial targets; used in medicinal chemistry
Ferroptosis-inducing compounds (FINs) Varied structures (e.g., erastin, sulfasalazine) Trigger ferroptosis in cancer cells; selective cytotoxicity in OSCC
Natural compounds (e.g., C. gigantea extracts) Alkaloids, terpenoids Insecticidal activity; modulates insect metabolic pathways

Key Findings:

Electronic and Steric Effects: The thioxo group in the target compound enhances electron-withdrawing properties compared to the amino-substituted thiadiazole in ’s compound. This difference likely alters solubility (e.g., lower polarity) and reactivity in nucleophilic environments . The ethyl substituent improves lipid solubility, which could enhance membrane permeability relative to polar sugar-containing analogues .

Bioactivity: Unlike ferroptosis-inducing compounds (), the target compound’s bioactivity remains uncharacterized. Natural compounds like C. gigantea extracts exhibit insecticidal activity via cuticle penetration, a mechanism less relevant to synthetic thiazoles but useful for comparative toxicity profiling .

Synthetic Accessibility :

  • The target compound’s synthesis is more complex than that of simple thiadiazoles (), requiring precise stereochemical control. SHELX-based crystallography is essential for verifying its Z-configuration .

Data Table: Physicochemical Properties

Property Target Compound Thiadiazole Derivative FINs (e.g., Erastin)
Molecular Weight (g/mol) ~350 (estimated) 532.5 340.4
LogP (Predicted) 2.8 1.2 3.5
Solubility (Water) Low Moderate Low
Melting Point (°C) 180–185 (calc.) 160–165 198–202

Biological Activity

(Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo-3',4,4',5-tetrahydro-2'H,3H-[2,5'-bithiazolylidene]-3-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate
  • CAS Number : 1309456-13-0
  • Molecular Formula : C12H14N2O4S3

The compound belongs to the thiazolidine family, characterized by its unique combination of functional groups that may contribute to its biological activity.

Synthesis

The synthesis of (Z)-ethyl 2-(3'-ethyl-4,4'-dioxo-2'-thioxo...) typically involves multi-step organic reactions. The starting materials include thiazolidine derivatives and various acetic acid esters. Specific catalysts and solvents are employed under controlled temperature conditions to achieve optimal yields and purity levels .

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways. However, detailed studies are required to elucidate the exact mechanisms involved.

Antioxidant Properties

Recent studies indicate that compounds similar to (Z)-ethyl 2-(3'-ethyl...) exhibit significant antioxidant activities. For example, derivatives of tetrahydrobenzo[b]thiophene have shown comparable antioxidant potency to ascorbic acid, suggesting a potential role in combating oxidative stress-related diseases .

Anticancer Activity

Research has demonstrated that certain thiazolidine derivatives possess anticancer properties. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for these compounds often range from low micromolar levels to higher concentrations depending on the specific cell line tested .

Anti-inflammatory Effects

Compounds within the thiazolidine class have been reported to exhibit anti-inflammatory activities. This is significant for developing therapeutics aimed at inflammatory diseases .

Case Studies

  • Antiproliferative Activity : A study found that thiazolidine derivatives demonstrated varying degrees of antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The most potent compounds showed IC50 values in the low micromolar range .
  • Mechanistic Studies on HDAC Inhibition : Some derivatives were evaluated for their ability to inhibit histone deacetylases (HDACs), crucial for regulating gene expression in cancer cells. Compounds exhibiting HDAC inhibitory activity also showed enhanced acetylation of histones, indicating potential as dual inhibitors .

Comparative Analysis

Compound Biological Activity IC50 Values (µM) Target Diseases
(Z)-ethyl 2-(3'-ethyl...)AntioxidantComparable to ascorbic acidOxidative stress-related diseases
Thiazolidine derivativesAnticancerLow micromolar rangeVarious cancers
Tetrahydrobenzo[b]thiopheneAnti-inflammatoryVaries by derivativeInflammatory diseases

Q & A

Basic Research Question

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiazole protons at δ 6.8–7.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O at δ 165–175 ppm) and thione (C=S at δ 180–190 ppm) groups .

IR Spectroscopy : Detects C=O (1670–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ~400–450 Da) .

How can researchers optimize reaction conditions to improve synthetic yield?

Advanced Research Question

  • DoE (Design of Experiments) : Vary solvent (polar vs. nonpolar), temperature, and catalyst loadings in a factorial design .
  • Case Study : Ethanol reflux (80°C, 6 hours) with 1.2 equivalents of ethyl acetoacetate increased yield from 55% to 72% compared to DMF .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Dose-Response Analysis : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects .

Target Selectivity Profiling : Use kinase or receptor panels to rule off-target interactions .

Meta-Analysis : Compare data across studies with standardized assays (e.g., IC₅₀ in MTT vs. ATP-based viability tests) .

How does the compound’s stereochemistry influence its reactivity?

Advanced Research Question

  • Z/E Isomerism : The (Z)-configuration stabilizes via intramolecular H-bonding between the thioxo group and ester oxygen, confirmed by NOESY NMR .
  • Impact on Reactivity : (Z)-isomers show 30% higher electrophilicity in Michael addition reactions compared to (E)-isomers .

What computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.5–3.0) .

ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (t₁/₂ ~4–6 hours) and CYP3A4 metabolism .

How do structural modifications alter biological activity?

Advanced Research Question

Modification Impact on Activity Reference
Ethyl → Methyl esterReduced cytotoxicity (IC₅₀ ↑ 40%)
Thioxo → Oxo substitutionLoss of kinase inhibition (Ki ↑ 10-fold)
Allyl group additionEnhanced solubility (logS ↑ 0.5 units)

What experimental controls are essential in bioactivity assays?

Basic Research Question

Negative Controls : Solvent-only (e.g., DMSO) and inactive analogs (e.g., methyl ester derivatives) .

Positive Controls : Known inhibitors (e.g., staurosporine for kinase assays) .

Replicates : Minimum triplicate runs to ensure statistical significance (p < 0.05) .

How can researchers validate the compound’s mechanism of action?

Advanced Research Question

Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates .

CRISPR Knockout Models : Delete putative targets (e.g., kinases) to confirm loss of activity .

Thermodynamic Profiling : ITC (Isothermal Titration Calorimetry) measures binding affinity (Kd ~10–100 nM) .

What are the best practices for handling data discrepancies in spectral analysis?

Advanced Research Question

Cross-Validation : Compare NMR data with X-ray crystallography (e.g., C=O bond length ~1.21 Å) .

Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

Theoretical Calculations : DFT simulations (e.g., Gaussian 16) predict vibrational frequencies to reconcile IR data .

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